molecular formula C11H10N4O B026232 1,3-Di(pyridin-3-yl)urea CAS No. 39642-60-9

1,3-Di(pyridin-3-yl)urea

Cat. No.: B026232
CAS No.: 39642-60-9
M. Wt: 214.22 g/mol
InChI Key: CJYIFBGXLCPMDQ-UHFFFAOYSA-N
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Description

1,3-Di(pyridin-3-yl)urea is an organic compound that belongs to the class of ureas, which are known for their broad range of biological activities. This compound features two pyridine rings attached to a central urea moiety, making it a versatile building block in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Di(pyridin-3-yl)urea can be synthesized through several methods:

    Reaction of Amines with Isocyanates: This classical method involves the reaction of pyridin-3-ylamine with an isocyanate derivative.

    Carbonyldiimidazole (CDI) Method: Another approach involves the reaction of pyridin-3-ylamine with carbonyldiimidazole (CDI).

Industrial Production Methods

Industrial production of this compound often employs the CDI method due to its efficiency and safety. The reaction is typically carried out in a solvent such as dichloromethane or tetrahydrofuran, and the product is purified through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1,3-Di(pyridin-3-yl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridinylureas, which can exhibit different biological activities and properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Di(pyridin-3-yl)urea is unique due to its specific substitution pattern, which can lead to different biological activities and properties compared to its analogs. The position of the pyridine rings can significantly influence the compound’s ability to interact with molecular targets and its overall reactivity .

Properties

IUPAC Name

1,3-dipyridin-3-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O/c16-11(14-9-3-1-5-12-7-9)15-10-4-2-6-13-8-10/h1-8H,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYIFBGXLCPMDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)NC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356071
Record name 1,3-Di(pyridin-3-yl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39642-60-9
Record name 1,3-Di(pyridin-3-yl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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